Seproxetin

Übersicht

Beschreibung

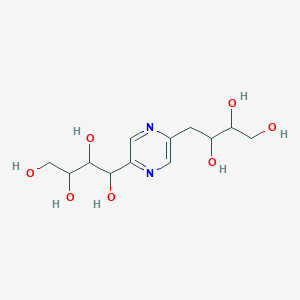

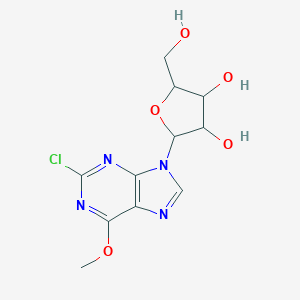

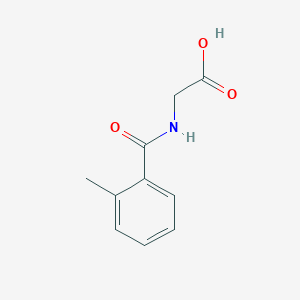

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.

Wissenschaftliche Forschungsanwendungen

Steigerung der Wirksamkeit von Antidepressiva

Seproxetin: wurde auf sein Potenzial untersucht, die Wirksamkeit als Antidepressivum durch die Bildung von Charge-Transfer-Komplexen zu erhöhen. Forscher haben die Wechselwirkungen zwischen this compound und verschiedenen π-Elektronenakzeptoren untersucht, die zu verbesserten therapeutischen Ergebnissen für Patienten führen könnten, die an Depressionen leiden .

Spektrophotometrische Analyse

Die Verbindung wurde in spektrophotometrischen Verfahren zur quantitativen Analyse eingesetzt. Diese Anwendung ist besonders relevant in der pharmazeutischen Industrie für die präzise Messung von Arzneimittelkonzentrationen in Formulierungen .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden mit this compound durchgeführt, um seine Wechselwirkungen auf molekularer Ebene zu verstehen. Diese Studien sind entscheidend für die Arzneimittelentwicklung und -entwicklung und liefern Einblicke in die Bindungsaffinitäten und Wirkungsmechanismen von this compound mit verschiedenen Rezeptoren .

Studien zu Charge-Transfer-Komplexen

Die Untersuchung von Charge-Transfer-Komplexen mit this compound ist bedeutend im Bereich der Chemie. Diese Komplexe können analysiert werden, um die elektronischen Eigenschaften des Arzneimittels und seine potenziellen Wechselwirkungen mit anderen Molekülen zu verstehen .

Arzneimittelbindungsmechanismen

Die Forschung konzentriert sich auf die molekularen Mechanismen der Arzneimittelbindung an Proteine. Die Wechselwirkungen von this compound mit verschiedenen Rezeptoren wurden untersucht, um zu bestimmen, wie es seine pharmakologischen Wirkungen entfaltet .

Steigerung der Serotoninaktivität

Als SSRI spielt this compound eine Rolle bei der Steigerung der Serotoninaktivität im Gehirn, was ein Schlüsselfaktor bei der Behandlung von Stimmungsstörungen ist. Die Forschung zu dieser Anwendung kann zu einem besseren Verständnis und einer besseren Behandlung von Erkrankungen wie Angstzuständen und Depressionen führen .

Wirkmechanismus

Target of Action

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) . It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the drug’s antidepressant effects .

Mode of Action

Seproxetine binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular levels of serotonin and prolonged neurotransmitter activity . It is also an inhibitor of dopamine transporters and has an affinity for 5-HT2A and 5-HT2C receptors .

Biochemical Pathways

The primary biochemical pathway affected by seproxetine is the serotonin system . By inhibiting the reuptake of serotonin, seproxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . The downstream effects of this include mood elevation and reduction of depressive symptoms .

Pharmacokinetics

It is known that the half-life of seproxetine ranges from 4 to 16 days . More research is needed to fully understand the ADME properties of seproxetine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of seproxetine’s action primarily involve an increase in serotonergic neurotransmission . This is achieved through the inhibition of serotonin reuptake, resulting in increased serotonin concentrations in the synaptic cleft . The enhanced serotonergic activity can lead to mood elevation and a reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of seproxetine can be influenced by various environmental factors. For instance, the presence of other components in the dosage form, such as excipients, can affect the stability of the drug . Factors such as temperature, pH, moisture in solids, relative humidity of the environment, and the presence of catalysts can also impact the stability and efficacy of seproxetine

Biochemische Analyse

Biochemical Properties

Seproxetine is nearly four times more selective for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition than fluoxetine . It interacts with serotonin and dopamine transporters, as well as 5-HT 2A and 5-HT 2C receptors .

Cellular Effects

Seproxetine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting serotonin and dopamine transporters, thereby affecting cell signaling pathways

Molecular Mechanism

Seproxetine exerts its effects at the molecular level primarily through its action as a selective serotonin reuptake inhibitor . It binds to and inhibits serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in changes in gene expression and cellular function .

Metabolic Pathways

Seproxetine is involved in the serotonin reuptake inhibition pathway

Eigenschaften

IUPAC Name |

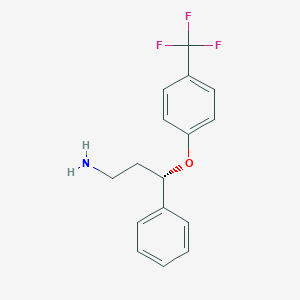

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019529, DTXSID50891581 | |

| Record name | Seproxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed. | |

| Record name | Seproxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126924-38-7 | |

| Record name | (S)-Norfluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126924-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seproxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seproxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seproxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does seproxetine interact with its target and what are the downstream effects?

A: Seproxetine, the (S)-enantiomer of norfluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI). [] While its exact mechanism of action is not fully elucidated in the provided papers, SSRIs like seproxetine are known to block the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels and subsequent downstream effects on mood, sleep, and appetite. []

Q2: What is the structural characterization of seproxetine, including its molecular formula, weight, and spectroscopic data?

A2: The provided abstracts do not contain information about the molecular formula, weight, or spectroscopic data of seproxetine.

Q3: Are there any known material compatibility issues with seproxetine? How does its stability vary under different conditions?

A: Research indicates that seproxetine maleate hemi-hydrate can interact with excipients commonly used in pharmaceutical formulations. [] For example, when formulated with pregelatinized starch and stored at 25°C and 40°C, a 1,4 Michael addition adduct forms. [] This interaction is temperature-dependent and follows an Arrhenius-type relationship with an activation energy of 32 kcal/mol. [] Lactose and talc, representing different excipient classifications, also exhibited unique interactions with seproxetine maleate hemi-hydrate at varying temperatures. []

Q4: What analytical methods are used to characterize and quantify seproxetine?

A: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify seproxetine and its potential degradation products in pharmaceutical formulations. []

Q5: Are there any studies exploring the use of computational chemistry and modeling to understand seproxetine's interactions and properties?

A: Yes, molecular docking studies have been conducted to investigate the binding of seproxetine and its charge-transfer complexes with various receptors, including serotonin, dopamine, and TrkB kinase receptors. [] These studies aim to elucidate the potential for enhancing seproxetine's antidepressant efficacy through charge-transfer complexation. [] Additionally, docking simulations using Molegro Virtual Docker (MVD) software have explored the binding affinity of various antidepressants, including seproxetine, to the enzyme tryptophan 2, 3-dioxygenase (TDO). [] This research suggests that seproxetine could potentially inhibit TDO, although its docking score was lower compared to other antidepressants like hyperforin and paroxetine. []

Q6: Have any studies investigated seproxetine's potential for drug-excipient interactions during formulation development?

A: Yes, research highlights the importance of considering drug-excipient interactions for seproxetine maleate hemi-hydrate during formulation development. [] The studies emphasized the need to carefully select excipients and optimize formulation strategies to mitigate potential interactions and ensure drug stability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)